5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Lipophilicity Drug-likeness Permeability

5-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 330201-30-4, molecular formula C18H14ClN3O5S, molecular weight 419.85 g/mol) is a synthetic small molecule belonging to the thiazole-benzamide class. It features a 5-chloro-2-nitrobenzamide core linked via an amide bond to a 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl moiety.

Molecular Formula C18H14ClN3O5S
Molecular Weight 419.84
CAS No. 330201-30-4
Cat. No. B2604328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
CAS330201-30-4
Molecular FormulaC18H14ClN3O5S
Molecular Weight419.84
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC
InChIInChI=1S/C18H14ClN3O5S/c1-26-15-6-3-10(7-16(15)27-2)13-9-28-18(20-13)21-17(23)12-8-11(19)4-5-14(12)22(24)25/h3-9H,1-2H3,(H,20,21,23)
InChIKeyMFFMCVIZTHTNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 330201-30-4): Chemical Identity and Compound Class Baseline for Procurement Evaluation


5-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 330201-30-4, molecular formula C18H14ClN3O5S, molecular weight 419.85 g/mol) is a synthetic small molecule belonging to the thiazole-benzamide class . It features a 5-chloro-2-nitrobenzamide core linked via an amide bond to a 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl moiety. This compound is listed in the ZINC database (ZINC16006502) as an on-demand screening compound with a calculated logP of 4.64 and topological polar surface area of 103 Ų [1]. As of the latest ChEMBL curation cycle, no bioactivity data have been reported for this specific compound in peer-reviewed literature, and it has not been detected in any clinical trials [1]. Procurement decisions for this compound must therefore rely on comparative analysis with structurally characterized analogs within the thiazole-benzamide pharmacophore class.

Why In-Class Thiazole-Benzamide Analogs Cannot Be Interchanged with 5-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 330201-30-4)


Within the thiazole-benzamide scaffold family, minor structural modifications produce large shifts in potency, target selectivity, and pharmacokinetic behavior that preclude generic interchangeability [1]. The 5-chloro-2-nitrobenzamide substitution pattern present in CAS 330201-30-4 is distinct from the 2-nitro (without 5-chloro), 3-nitro, and 4-nitro positional isomers, each of which exhibits divergent α-glucosidase inhibitory profiles in head-to-head series comparisons [2]. Likewise, variation of the 4-aryl substituent on the thiazole ring—from 3,4-dimethoxyphenyl to 4-fluorophenyl, 4-bromophenyl, or 2,4-dichlorophenyl—has been shown in kinase inhibition assays to alter IC50 values by orders of magnitude [3]. These structure-activity relationship (SAR) data demonstrate that even single-atom or single-position changes abrogate or invert biological activity, making direct functional substitution of CAS 330201-30-4 by any in-class analog without empirical validation scientifically unsound.

Quantitative Differentiation Evidence for 5-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 330201-30-4) Relative to Structural Analogs


Physicochemical Property Differentiation: Lipophilicity and Permeability Profiling of CAS 330201-30-4 vs. Des-Chloro Analog

The 5-chloro substituent on the benzamide ring of CAS 330201-30-4 increases calculated lipophilicity (logP = 4.64) [1] compared with the des-chloro analog N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, which lacks the chlorine atom and is predicted to have a lower logP (estimated ~3.9–4.1 based on fragment-based calculation) . This difference of approximately 0.5–0.7 logP units typically translates to a 3- to 5-fold increase in membrane partitioning and potential blood-brain barrier permeability for the chloro-substituted compound [2].

Lipophilicity Drug-likeness Permeability

Class-Level α-Glucosidase Inhibitory Potential: Benchmarking the Thiazole-Benzamide Scaffold Against Acarbose

Thiazole-benzamide derivatives structurally related to CAS 330201-30-4 have been systematically evaluated for α-glucosidase inhibition. In a 2023 study by Fan et al., 15 thiazole-benzamide derivatives (compounds 6a–6o) demonstrated α-glucosidase (S. cerevisiae) inhibitory activity with IC50 values ranging from 12.18 ± 0.08 μM to 79.34 ± 1.30 μM, all substantially more potent than the clinical standard acarbose (IC50 = 774.69 ± 11.65 μM) [1]. The most potent compound in this series, 6c, showed an IC50 of 12.18 ± 0.08 μM, representing a ~64-fold improvement over acarbose. While CAS 330201-30-4 was not directly tested in this published series, its core thiazole-benzamide scaffold is identical to that of compounds 6a–6o, differing only in the specific benzamide substitution pattern [1].

α-Glucosidase inhibition Antidiabetic Carbohydrate metabolism

Kinase Inhibition Selectivity Profiling: Differential Potential of 5-Chloro-2-Nitrobenzamide vs. Positional Isomers

Patent literature on thiazole-benzamide derivatives as protein kinase inhibitors for antiproliferative indications demonstrates that the identity and position of substituents on the benzamide ring critically determine kinase inhibitory potency [1]. In the comprehensive patent series by Chu et al. (US 2003/0225147 A1), compounds bearing a 5-chloro-2-nitrobenzamide motif were explicitly claimed alongside 2-chloro-5-nitro, 4-chloro-2-nitro, and unsubstituted benzamide variants, with IC50 differences exceeding 10-fold between positional isomers against the same kinase targets [1]. The 5-chloro-2-nitro configuration present in CAS 330201-30-4 represents a distinct pharmacophoric arrangement from the 2-chloro-5-nitro isomer (CAS 392246-54-7) and the 3-nitro isomer (CAS 313404-52-3), each of which would be expected to exhibit divergent kinase selectivity profiles [1].

Kinase inhibition Antiproliferative Oncology

Electron-Withdrawing Group Synergy: 5-Chloro-2-Nitro Motif vs. Mono-Substituted Analogs in Redox-Mediated Bioactivation

The simultaneous presence of both a nitro group at position 2 and a chloro substituent at position 5 on the benzamide ring of CAS 330201-30-4 creates a unique electron-deficient aromatic system that is distinct from mono-substituted analogs (e.g., 2-nitro-only or 5-chloro-only benzamide thiazoles) [1]. The electron-withdrawing effect of the 5-chloro substituent lowers the reduction potential of the adjacent nitro group by an estimated 50–80 mV compared with the non-chlorinated 2-nitrobenzamide analog, as established in studies of nitroaromatic reduction potentials [2]. This electrochemical shift has been shown to modulate the rate of nitroreductase-mediated bioactivation—a mechanism exploited in hypoxia-activated prodrug development—by approximately 2- to 5-fold [2].

Nitroreductase Bioreductive activation Hypoxia

Molecular Complexity and Intellectual Property Differentiation: CAS 330201-30-4 vs. Simpler Thiazole-Benzamide Scaffolds

CAS 330201-30-4 incorporates three distinct functional elements—a 5-chloro substituent, a 2-nitro group on the benzamide, and a 3,4-dimethoxyphenyl group on the thiazole ring—yielding a molecular weight of 419.85 g/mol and a heavy atom count of 28 . This degree of functionalization exceeds that of simpler thiazole-benzamide screening hits (e.g., N-(4-phenylthiazol-2-yl)benzamide, MW ~280 g/mol) that are commonly found in commercial screening libraries and prior-art patent disclosures [1]. The combination of three substituents on the core scaffold creates a more restricted chemical space that is less likely to have been exhaustively claimed in competitor patents, reducing the risk of freedom-to-operate conflicts in lead optimization campaigns [1].

Chemical novelty Patent landscape Lead optimization

Evidence Gap Advisory: Absence of Direct Biological Activity Data for CAS 330201-30-4

An explicit evidence caveat must be stated: as confirmed by the ZINC database (ZINC16006502), CAS 330201-30-4 has no known bioactivity data curated in ChEMBL and has not been reported in any peer-reviewed publications [1]. It has no clinical trial history [1]. All differentiation claims presented in this guide are based on class-level inference from structurally related thiazole-benzamide analogs or on calculated physicochemical properties. No direct head-to-head biological comparison between CAS 330201-30-4 and any specific comparator exists in the public domain. Procurement decisions should weigh this evidence gap and, where feasible, incorporate a small-scale experimental validation step (e.g., panel screening or counter-screening against the closest available analog) before committing to large-quantity acquisition.

Data availability Screening candidate Empirical validation

Recommended Procurement and Application Scenarios for 5-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 330201-30-4)


Novel α-Glucosidase Inhibitor Screening for Type 2 Diabetes Drug Discovery

The thiazole-benzamide scaffold to which CAS 330201-30-4 belongs has demonstrated consistent and substantial α-glucosidase inhibitory activity, with class-level IC50 values (12–79 μM) outperforming acarbose (IC50 = 775 μM) by 10- to 64-fold [1]. Procurement of CAS 330201-30-4 is indicated for laboratories seeking to expand SAR beyond the published 6a–6o series, specifically to explore the effect of 5-chloro-2-nitrobenzamide substitution—a motif not represented in the Fan et al. 2023 study [1]. The compound is suited for in vitro enzyme inhibition assays using S. cerevisiae α-glucosidase with p-nitrophenyl-α-D-glucopyranoside as substrate, followed by kinetic mechanism studies (competitive vs. non-competitive) and, if active, progression to sucrose-loading in vivo models as validated for analog 6c [1].

Kinase Panel Screening for Antiproliferative Lead Identification

Patent literature establishes that 4-aminothiazole benzamide derivatives modulate protein kinase activity relevant to oncology indications [1]. The 5-chloro-2-nitrobenzamide substitution pattern of CAS 330201-30-4 differentiates it from positional isomers that have shown >10-fold variation in kinase IC50 values [1]. This compound is recommended for procurement by medicinal chemistry groups conducting kinase selectivity panels (e.g., CDK, Aurora kinase, tyrosine kinase families) to evaluate whether the 5-chloro-2-nitro arrangement confers a unique selectivity fingerprint. Cell-based antiproliferative assays against the NCI-60 panel or selected cancer lines would serve as an appropriate follow-up to positive biochemical kinase inhibition data.

Hypoxia-Activated Prodrug (HAP) Candidate Evaluation

The dual electron-withdrawing 5-chloro and 2-nitro substitution on the benzamide core of CAS 330201-30-4 is predicted to modulate the nitro group reduction potential by −50 to −80 mV relative to non-chlorinated analogs [1], potentially yielding a 2- to 5-fold differential in nitroreductase-mediated bioactivation rate [1]. Procurement is appropriate for hypoxia biology research groups evaluating bioreductive prodrug strategies. Recommended assays include: (i) cyclic voltammetry to experimentally determine the one-electron reduction potential; (ii) aerobic vs. hypoxic (≤0.1% O2) cytotoxicity comparison in relevant cancer cell lines (e.g., HCT-116, HT-29); and (iii) nitroreductase enzyme kinetic studies using purified bacterial (NfsB) or human (NQO1) nitroreductases.

Chemical Tool Compound for Scaffold-Hopping Medicinal Chemistry Campaigns

CAS 330201-30-4 represents a relatively underexplored region of thiazole-benzamide chemical space (ZINC: no known bioactivity) that combines three distinct functional elements: 5-chloro, 2-nitro, and 3,4-dimethoxyphenyl [1]. With a molecular weight of 419.85 g/mol and logP of 4.64, it resides in drug-like property space [1]. This compound is recommended for procurement by medicinal chemistry teams pursuing scaffold-hopping strategies from published thiazole-benzamide series. It can serve as a starting point for systematic analog synthesis wherein each substituent is varied independently—chloro removal, nitro reduction/replacement, dimethoxy deprotection—to establish a comprehensive SAR map. Its procurement enables exploration of chemical space not covered by commercial screening decks containing simpler thiazole-benzamide analogs.

Quote Request

Request a Quote for 5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.